smHDAC8 vs. Human HDAC Isoform Selectivity: J1038 Demonstrates Up to 100-Fold Differential Activity
J1038 exhibits comparable potency to pan-HDAC inhibitors SAHA and M344 against smHDAC8, but shows significantly reduced activity against human class I (HDAC1, HDAC3) and class II (HDAC6) enzymes. In direct enzymatic assays, J1038's IC50 values for human HDAC1, HDAC3, and HDAC6 were increased up to 100-fold relative to smHDAC8, while its human HDAC8 IC50 was approximately two-fold higher than SAHA and M344 [1][2]. In contrast, the human HDAC8-selective inhibitor PCI-34051 displays an IC50 of 10 nM against human HDAC8 with >200-fold selectivity over other human isoforms but lacks reported activity against smHDAC8 . This divergence in species selectivity defines J1038's unique utility.
| Evidence Dimension | Inhibitory potency (IC50) across HDAC isoforms |
|---|---|
| Target Compound Data | J1038: smHDAC8 IC50 similar to SAHA/M344; human HDAC8 IC50 ~2× higher than SAHA/M344; human HDAC1/3/6 IC50 up to 100× higher than smHDAC8 |
| Comparator Or Baseline | SAHA/M344: pan-HDAC inhibitors with broad activity; PCI-34051: human HDAC8 IC50 = 10 nM, >200× selectivity over human HDAC1/2/3/6/10 |
| Quantified Difference | J1038 shows up to 100-fold selectivity for smHDAC8 over human HDAC1/3/6; PCI-34051 shows no reported smHDAC8 activity |
| Conditions | Fluorogenic HDAC activity assays using recombinant smHDAC8 and human HDAC1/3/6/8 enzymes |
Why This Matters
This selectivity window enables researchers to inhibit parasitic HDAC8 while minimizing confounding inhibition of human epigenetic regulators, a critical consideration for host-parasite interaction studies.
- [1] Marek M, et al. PLoS Pathog. 2013;9(9):e1003645. Text describing IC50 comparisons, page 382-387. View Source
- [2] Marek M, et al. PLoS Pathog. 2013;9(9):e1003645. Figure 6A. View Source
